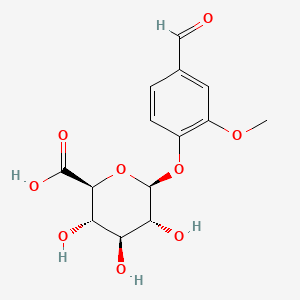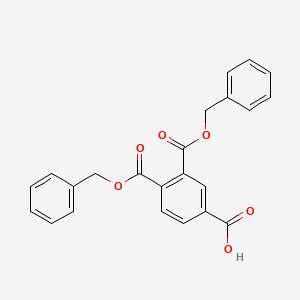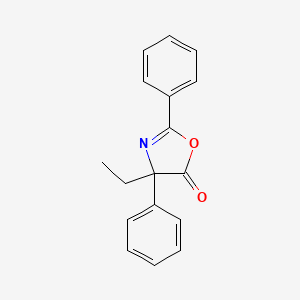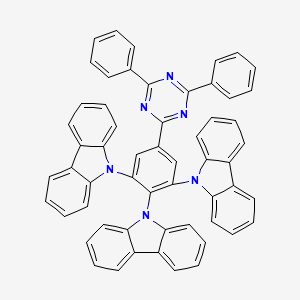
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of an acetoxymethyl group and a nitrosamino group attached to the ethyl ester of acetic acid. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a mineral acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous processes involving the use of large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester undergoes various chemical reactions, including:
Reduction: The nitrosamino group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Acetic acid, 2-((acetoxymethyl)amino)ethyl ester.
Substitution: Acetic acid, 2-((acetoxymethyl)amino)ethyl amide.
Applications De Recherche Scientifique
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and amides.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester involves its interaction with biological molecules. The nitrosamino group can undergo metabolic activation to form reactive intermediates that can modify proteins and DNA. This modification can lead to changes in cellular function and potentially result in antimicrobial or anticancer effects . The ester group can also be hydrolyzed to release acetic acid, which can act as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: An ester with a similar structure but lacks the nitrosamino group.
Ethyl 2-(acetylamino)-2-cyanoacetate: Another ester with an acetylamino group instead of a nitrosamino group.
Uniqueness
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is unique due to the presence of both an acetoxymethyl group and a nitrosamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other esters .
Propriétés
| 70103-77-4 | |
Formule moléculaire |
C7H12N2O5 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-[acetyloxymethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O5/c1-6(10)13-4-3-9(8-12)5-14-7(2)11/h3-5H2,1-2H3 |
Clé InChI |
AVDDGBLWDYXMFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(COC(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)

